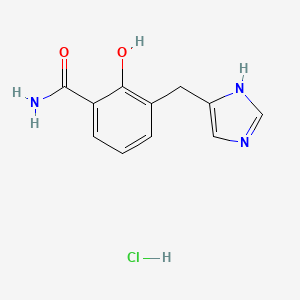

Mivazerol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mivazerol hydrochloride is a selective alpha2-adrenergic receptor agonist. It is primarily used in the medical field to modulate the catecholamine response, particularly during surgical procedures. This compound has shown potential in reducing cardiac risks in patients undergoing non-cardiac surgeries, especially those with coronary heart disease .

Méthodes De Préparation

The synthesis of Mivazerol hydrochloride involves the preparation of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide. The synthetic route typically includes the reaction of 2-hydroxybenzaldehyde with imidazole derivatives under specific conditions to form the desired product. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) to dissolve the compound and facilitate the reaction .

Analyse Des Réactions Chimiques

Mivazerol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the compound.

Reduction: This reaction can reduce the imidazole ring, affecting its activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace hydrogen atoms in the benzamide ring. The major products formed from these reactions depend on the specific conditions and reagents used

Applications De Recherche Scientifique

Mivazerol hydrochloride has several scientific research applications:

Medicine: It is used to reduce perioperative cardiac complications in patients with coronary heart disease. .

Biology: It is used to study the effects of alpha2-adrenergic receptor agonists on the sympathetic nervous system.

Chemistry: It serves as a model compound for studying the synthesis and reactions of imidazole derivatives.

Industry: It is used in the development of new pharmaceuticals targeting the alpha2-adrenergic receptors

Mécanisme D'action

Mivazerol hydrochloride exerts its effects by selectively binding to alpha2-adrenergic receptors. This binding inhibits the release of norepinephrine, reducing sympathetic nervous system activity. The molecular targets include the alpha2-adrenergic receptors located in the central and peripheral nervous systems. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced sympathetic outflow .

Comparaison Avec Des Composés Similaires

Mivazerol hydrochloride is unique among alpha2-adrenergic receptor agonists due to its high specificity and potency. Similar compounds include:

Clonidine: Another alpha2-adrenergic receptor agonist used to treat hypertension and certain psychiatric disorders.

Dexmedetomidine: Used as a sedative and analgesic in intensive care settings.

Guanfacine: Used to treat attention deficit hyperactivity disorder (ADHD) and hypertension. Compared to these compounds, this compound has a more targeted application in reducing perioperative cardiac risks

Propriétés

Numéro CAS |

127170-73-4 |

|---|---|

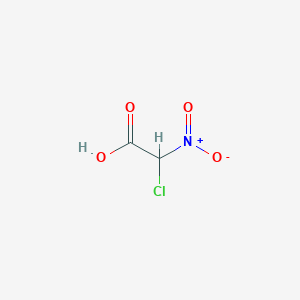

Formule moléculaire |

C11H12ClN3O2 |

Poids moléculaire |

253.68 g/mol |

Nom IUPAC |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C11H11N3O2.ClH/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8;/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14);1H |

Clé InChI |

YJJUPMPFHKRGKP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)

![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)

![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)

![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)